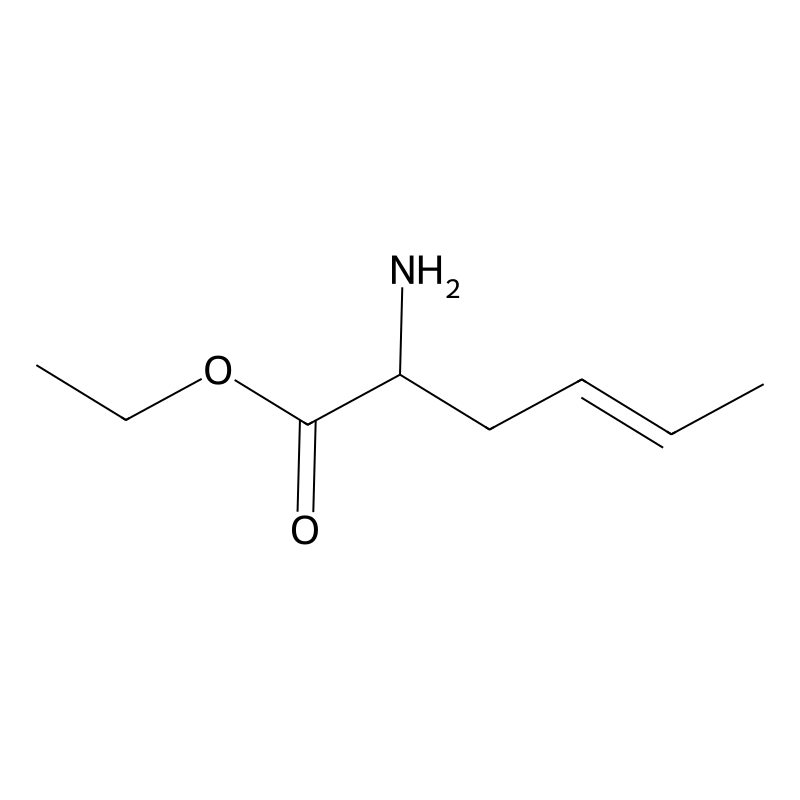

Ethyl 2-aminohex-4-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 2-aminohex-4-enoate is an organic compound characterized by the molecular formula C₈H₁₅NO₂. As an ester derivative of 2-aminohex-4-enoic acid, it features both an amino group and an ester functional group. This compound is notable for its applications across various scientific fields, particularly in organic chemistry, biochemistry, and medicinal research. Its unique structure allows it to participate in diverse

Oxidation: This compound can be oxidized to produce corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, resulting in various substituted derivatives. Reagents like alkyl halides or acyl chlorides are typically used for these reactions.

The major products formed from these reactions include:

- Oxidation: 2-aminohex-4-enoic acid

- Reduction: 2-aminohex-4-enol

- Substitution: Various substituted derivatives of ethyl 2-aminohex-4-enoate .

Ethyl 2-aminohex-4-enoate has been studied for its potential biological activities. It interacts with various enzymes and proteins, particularly amino acid dehydrogenases involved in the deamination of amino acids. This interaction can influence cellular processes such as signaling pathways and gene expression. The compound's mechanism of action is thought to involve binding to specific biomolecules, leading to enzyme inhibition or activation and modulation of metabolic pathways .

Synthetic Routes

Ethyl 2-aminohex-4-enoate can be synthesized through several methods:

- Esterification: A common method involves the esterification of 2-aminohex-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

- Alkylation of Enolate Ions: Another approach involves generating an enolate ion from a precursor compound using a strong base (e.g., sodium ethoxide) and then reacting it with an alkyl halide.

Industrial Production

In industrial settings, continuous flow processes may be employed for the synthesis of this compound, allowing for better control over reaction conditions and higher yields. Purification methods such as distillation or recrystallization are used to obtain high-purity products .

Ethyl 2-aminohex-4-enoate has a wide range of applications:

- Organic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biochemistry: The compound is investigated for its role in biochemical pathways and interactions with enzymes.

- Medicinal Chemistry: Ongoing research explores its potential therapeutic uses and as a precursor for drug development.

- Industrial

Research indicates that ethyl 2-aminohex-4-enoate interacts with various biomolecules, influencing enzyme activities and cellular functions. These interactions can lead to significant changes in metabolic processes and gene expression patterns. The exact nature of these interactions depends on the specific biological context .

Ethyl 2-aminohex-4-enoate can be compared with several structurally similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl acetate | Simple ester without an amino group | Lacks biological activity associated with amines |

| Methyl butyrate | Ester with a different alkyl chain length | No amino functionality |

| Ethyl 2-aminohexanoate | Similar structure but lacks double bond | Different reactivity due to absence of unsaturation |

| Ethyl 2-amino-3-hexenoate | Different position of double bond | Affects reactivity and potential applications |

The presence of both the amino group and the double bond in ethyl 2-aminohex-4-enoate imparts unique chemical properties that distinguish it from these similar compounds, influencing its reactivity and biological activity .